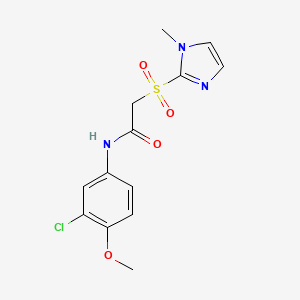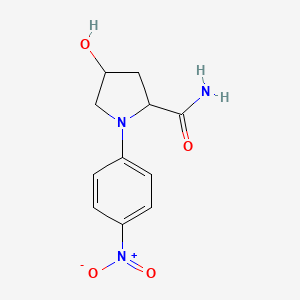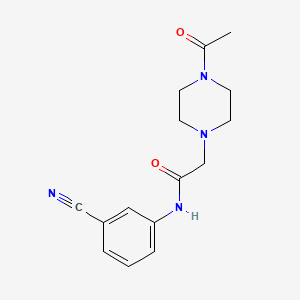
2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide
描述
2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide, also known as BDBS, is a sulfonamide compound that has shown promising results in scientific research applications. This compound has gained attention due to its potential as a therapeutic agent for various diseases, including cancer.
作用机制
2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide exerts its anticancer effects by binding to the colchicine binding site on tubulin, a protein that is essential for the formation of microtubules. Microtubules are involved in various cellular processes, including cell division, intracellular transport, and cell motility. By disrupting the microtubule network, 2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide inhibits cell division and induces cell death in cancer cells.
Biochemical and Physiological Effects:
2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide has been shown to have low toxicity in normal cells and tissues. It does not affect the viability of normal human fibroblasts, indicating that it selectively targets cancer cells. 2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide also exhibits anti-angiogenic properties, which inhibit the formation of new blood vessels that are essential for tumor growth and metastasis.
实验室实验的优点和局限性
2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide is a promising lead compound for the development of new anticancer drugs. Its low toxicity and selective targeting of cancer cells make it an attractive candidate for further research. However, its mechanism of action is not fully understood, and more studies are needed to elucidate its molecular targets and signaling pathways.
未来方向
1. Development of 2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide derivatives with improved potency and selectivity.
2. Investigation of the synergistic effects of 2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide with other anticancer agents.
3. Evaluation of the anticancer effects of 2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide in vivo using animal models.
4. Identification of the molecular targets and signaling pathways of 2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide.
5. Development of 2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide-based drug delivery systems for targeted cancer therapy.
In conclusion, 2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide is a promising compound with potential as a therapeutic agent for cancer. Its mechanism of action involves the disruption of the microtubule network, leading to cell cycle arrest and apoptosis in cancer cells. Further research is needed to fully understand its molecular targets and signaling pathways, and to develop more potent and selective derivatives for cancer therapy.
科学研究应用
2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-bromo-N-(1,1-dimethylpropyl)benzenesulfonamide induces cell cycle arrest and apoptosis in cancer cells by targeting the microtubule network and disrupting the mitotic spindle. This leads to the activation of the p53 pathway, which is involved in cell cycle regulation and apoptosis.
属性
IUPAC Name |
2-bromo-N-(2-methylbutan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2S/c1-4-11(2,3)13-16(14,15)10-8-6-5-7-9(10)12/h5-8,13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTYWPXRANAYFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NS(=O)(=O)C1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7534360.png)

![N-(6-methylheptan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7534379.png)
![2-[(2,4-Dichlorophenyl)methylsulfonyl]-1-(2-methoxyethyl)-4,5-dimethylimidazole](/img/structure/B7534389.png)


![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(diethylsulfamoyl)benzoate](/img/structure/B7534411.png)
![1-[3-(3,5-Dimethylpyrazol-1-yl)propylamino]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B7534418.png)

![4-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one](/img/structure/B7534437.png)
![1-(2-chloro-5-methoxyphenyl)-3-[(1-methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]urea](/img/structure/B7534443.png)
![6-(3-phenoxyphenyl)-3-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B7534446.png)

